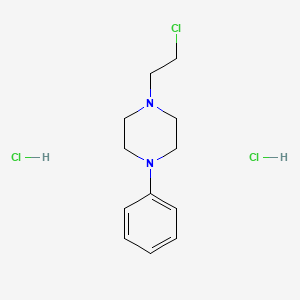![molecular formula C17H20N2O3 B2897927 1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide CAS No. 852165-18-5](/img/structure/B2897927.png)
1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
作用機序
Target of Action
Coumarin derivatives, to which this compound belongs, are known to exhibit a wide range of biological activities, including anticoagulant, antithrombiotics, antifungal, anti-inflammatory, and antiviral activities .
Mode of Action
For instance, some coumarin derivatives have been found to inhibit bacterial DNA gyrase , which is an essential enzyme involved in DNA replication.
Biochemical Pathways
These could potentially include pathways related to coagulation, inflammation, and viral replication .
Pharmacokinetics
Coumarin derivatives are generally known for their good bioavailability .
Result of Action
Based on the known activities of coumarin derivatives, the compound could potentially exert antimicrobial, anti-inflammatory, and antiviral effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide typically involves the following steps:
Coumarin Derivative Formation: The starting material, 7-methyl-2-oxo-2H-chromen-4-ylmethyl chloride, is reacted with piperidine-4-carboxamide under specific reaction conditions, such as refluxing in an appropriate solvent (e.g., dichloromethane) and the presence of a base (e.g., triethylamine).
Purification: The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.
科学的研究の応用
1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in studying microbial resistance and developing new antimicrobial agents.
Medicine: Its potential anticancer properties are being explored for the development of new cancer therapeutics.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
類似化合物との比較
1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
Coumarin: The parent compound with various biological activities.
Coumarin Derivatives: Other derivatives with modified structures and properties.
Piperidine Derivatives: Compounds containing the piperidine ring with different substituents.
These compounds share similarities in their core structures but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
特性
IUPAC Name |
1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-2-3-14-13(9-16(20)22-15(14)8-11)10-19-6-4-12(5-7-19)17(18)21/h2-3,8-9,12H,4-7,10H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTVBOZMIPXWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2897845.png)
![[(2-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2897846.png)
![2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2897850.png)
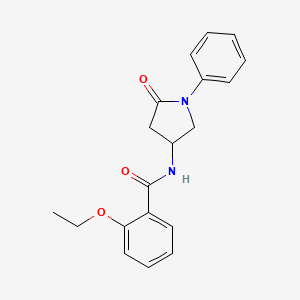
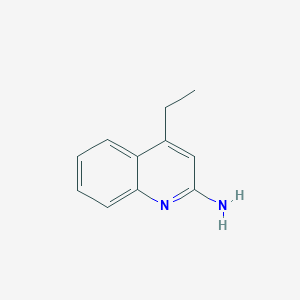
![(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2897857.png)
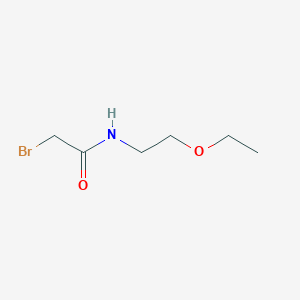
![N-(2-methoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2897860.png)
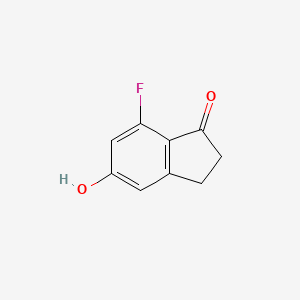
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-3-carboxamide](/img/structure/B2897862.png)
![N-(2-methoxyphenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2897863.png)
![N-(2-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2897864.png)
![N-[(2S)-2-Hydroxypropyl]-N-methyl-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2897865.png)
